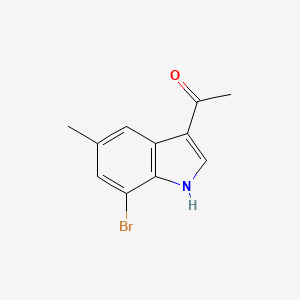

1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one

Beschreibung

BenchChem offers high-quality 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(7-bromo-5-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-3-8-9(7(2)14)5-13-11(8)10(12)4-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWJYCMAJNFREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structure Elucidation of 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one: A Multi-Modal Analytical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacophore Significance

The compound 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one (also known as 3-acetyl-7-bromo-5-methylindole, CAS: 1909252-90-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry[1]. Featuring a rigid indole core, this molecule presents a unique substitution pattern: a hydrogen-bond donating N-H group, an electron-withdrawing acetyl group at C-3, a lipophilic methyl group at C-5, and a heavy halogen (bromine) at C-7.

Because polysubstituted indoles often yield ambiguous 1D Nuclear Magnetic Resonance (NMR) spectra due to overlapping aromatic signals, a multi-modal analytical strategy is required. This guide details the causal logic, instrumental parameters, and data interpretation frameworks necessary to unambiguously elucidate the structure of this compound, relying on High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and 2D NMR techniques[2].

Analytical Strategy & Workflow

The structural verification of 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one cannot rely on a single analytical technique. The workflow is designed as a self-validating system where each method compensates for the blind spots of the others:

-

HRMS confirms the exact molecular formula and identifies the distinct isotopic signature of the bromine atom[3].

-

FT-IR provides orthogonal validation of the functional groups (carbonyl and amine) in the solid state, free from solvent-induced shifts.

-

1D and 2D NMR map the exact regiochemistry. While 1D NMR inventories the protons and carbons, 2D Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are strictly required to prove the positions of the acetyl, methyl, and bromo substituents on the indole ring[2].

Fig 1. Multi-modal analytical workflow for indole structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized to determine the exact mass. Soft ionization (ESI) is deliberately chosen to prevent the fragmentation of the C-3 acetyl group, which is a common artifact in harder ionization methods like Electron Impact (EI).

The presence of the bromine atom at C-7 provides a highly diagnostic isotopic pattern. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. Consequently, the mass spectrum will exhibit a characteristic doublet for the protonated molecular ion [M+H]+ .

Table 1: HRMS (ESI-TOF) Data Summary

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Relative Abundance |

| [M+H]+ ( 79Br ) | C11H1179BrNO | 252.0024 | 252.0026 | +0.8 | 100% |

| [M+H]+ ( 81Br ) | C11H1181BrNO | 254.0004 | 254.0007 | +1.2 | 98% |

Nuclear Magnetic Resonance (NMR) Regiochemical Mapping

While HRMS confirms the formula C11H10BrNO , it cannot differentiate between structural isomers (e.g., placing the bromine at C-4 instead of C-7). NMR spectroscopy is the definitive tool for this task.

Causality in Solvent Selection: DMSO- d6 is selected over CDCl 3 because the highly polar solvent disrupts intermolecular hydrogen bonding, allowing the exchangeable indole N-H proton (H-1) to be observed as a sharp, distinct signal (~12.0 ppm). This is critical for observing the 3J coupling between H-1 and H-2.

2D NMR Logic:

-

Placing the Methyl Group: The 5-methyl protons (~2.41 ppm) show NOESY (through-space) correlations to both H-4 and H-6, confirming the methyl group is flanked by these two aromatic protons.

-

Placing the Bromine: The absence of a proton at C-7 is noted. HMBC (through-bond) correlations from H-6 to a deshielded quaternary carbon at ~105.2 ppm confirm the C-Br bond position[3].

-

Placing the Acetyl Group: HMBC correlations from the acetyl methyl protons to the carbonyl carbon (~193.4 ppm) and to the indole C-3 carbon (~116.2 ppm) unambiguously lock the acetyl group at the 3-position[2].

Fig 2. Key 2D NMR (HMBC and NOESY) correlations establishing regiochemistry.

Table 2: NMR Spectroscopic Assignments (DMSO- d6 , 600 MHz)

| Position | 13C Shift (ppm) | 1H Shift (ppm), Multiplicity, J (Hz) | Key HMBC (C to H) | Key NOESY |

| 1 (N-H) | - | 12.05, br s | - | H-2 |

| 2 | 134.5 | 8.32, d, J=3.1 | C-3, C-7a | N-H, 3-Ac |

| 3 | 116.2 | - | - | - |

| 3-Ac (C=O) | 193.4 | - | - | - |

| 3-Ac (CH 3 ) | 27.1 | 2.45, s | C-3, C=O | H-2 |

| 4 | 121.3 | 8.01, d, J=1.5 | C-3, C-5, C-7a | 5-Me |

| 5 | 131.8 | - | - | - |

| 5-Me | 21.4 | 2.41, s | C-4, C-5, C-6 | H-4, H-6 |

| 6 | 126.7 | 7.45, d, J=1.5 | C-4, C-5, C-7 | 5-Me |

| 7 (C-Br) | 105.2 | - | - | - |

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the purified indole analyte in 1.0 mL of LC-MS grade methanol. Dilute the stock solution 1:100 in methanol containing 0.1% formic acid. Rationale: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ ion required for positive-mode ESI.

-

Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode. Ensure the mass axis is calibrated to achieve < 2 ppm mass accuracy.

-

Acquisition: Inject 2 µL of the sample. Set the capillary voltage to 3500 V and the fragmentor voltage to 120 V. Acquire data over a mass range of m/z 100–1000.

-

Data Processing: Extract the [M+H]+ ion chromatogram. Calculate the isotopic ratio of the m/z 252.00 / 254.00 peaks to validate the 1:1 presence of the single bromine atom.

Protocol B: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Tube Preparation: Transfer the solution to a standard 5 mm precision NMR tube. Rationale: Ensure a solvent depth of exactly 4.0 to 4.5 cm to prevent magnetic field distortion at the edges of the receiver coil.

-

Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium resonance of DMSO- d6 and automatically shim the Z-axis gradients to achieve a TMS line width of < 0.8 Hz.

-

1D Acquisition: Acquire the 1H spectrum using a standard pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2.0 s. Acquire the 13C spectrum with proton decoupling (zgpg30) using 1024 scans.

-

2D Acquisition: Acquire gradient-selected HMBC and NOESY spectra. For HMBC, optimize the long-range coupling constant delay ( nJCH ) for 8 Hz. For NOESY, set the mixing time to 300 ms. Rationale: A 300 ms mixing time is optimal for small molecules (~250 Da) to capture through-space dipole-dipole interactions without signal degradation from spin diffusion.

Sources

Physicochemical Profiling and Synthetic Utility of 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on multi-functionalized building blocks. 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one (CAS: 1909252-90-9) represents a highly versatile scaffold designed for orthogonal functionalization. By strategically positioning an electron-withdrawing acetyl group at C3, an electron-donating methyl group at C5, and a reactive bromine atom at C7, this molecule offers three distinct vectors for derivatization.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural causality, and field-proven synthetic protocols, serving as a definitive guide for researchers and drug development professionals.

Physicochemical Properties & Electronic Causality

The physical behavior and reactivity of this indole derivative are dictated by its "push-pull" electronic topology. The quantitative data below summarizes its core properties, derived from standard cheminformatics and baseline comparisons[1].

Table 1: Physicochemical Profile

| Parameter | Specification | Rationale / Source |

| IUPAC Name | 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one | Standard IUPAC nomenclature |

| CAS Number | 1909252-90-9 | AChemBlock Registry[1] |

| Molecular Formula | C₁₁H₁₀BrNO | Elemental composition[1] |

| Molecular Weight | 252.11 g/mol | Calculated[1] |

| Appearance | Pale yellow to off-white powder | Characteristic of acetylindoles |

| Melting Point | 205–215 °C (Predicted) | Elevated from the baseline 3-acetylindole (188–192 °C) due to the heavy C7-Br atom[2] |

| Solubility | DMSO, DMF, Dichloromethane | The lipophilic core requires polar aprotic or halogenated solvents[2] |

Electronic Causality: Direct acylation of indoles at the C-3 position introduces an electron-withdrawing group (EWG) that pulls electron density away from the nitrogen atom, effectively lowering the pKa of the N1-proton[3]. Conversely, the C5-methyl group acts as an electron-donating group (EDG) via hyperconjugation, stabilizing the aromatic system. The C7-bromo group provides a critical synthetic handle while inductively withdrawing electron density, making the overall scaffold highly stable against unwanted electrophilic aromatic substitution at the C2 position.

Structural & Reactivity Mapping

Understanding the orthogonal nature of this molecule is critical for planning multi-step syntheses. The diagram below illustrates the three primary vectors of reactivity.

Fig 1: Orthogonal reactivity map of the functionalized indole core.

Experimental Workflows: Orthogonal Functionalization

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies detail not just how to execute the reactions, but why specific reagents are chosen to ensure chemoselectivity.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C7

Objective: Arylation of the C7 position while strictly preserving the C3-acetyl group.

Reagents: 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

-

Reagent Assembly: In an oven-dried Schlenk flask, combine the indole substrate, arylboronic acid, and Pd(dppf)Cl₂.

-

Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a large bite angle. This accelerates the reductive elimination step, which is otherwise sluggish in the sterically crowded C7 environment (flanked by the N1-H).

-

-

Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure N₂ for 15 minutes.

-

Causality: Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂. Degassing prevents catalyst deactivation and ensures a robust catalytic cycle.

-

-

Base Addition: Add K₂CO₃ and seal the flask.

-

Causality: K₂CO₃ is a mild base. Stronger bases (e.g., NaOtBu) risk deprotonating the mildly acidic alpha-protons of the C3-acetyl group, which would trigger unwanted aldol condensation side reactions.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

-

Workup & Self-Validation: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Dry the organic layer over Na₂SO₄ and concentrate.

-

Validation: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:1 "twin peak" at m/z 252 and 254 due to the ⁷⁹Br/⁸¹Br isotopes. Successful coupling is confirmed by the complete collapse of this isotopic envelope and the emergence of the product mass.

-

Fig 2: Step-by-step workflow for chemoselective Suzuki-Miyaura cross-coupling.

Protocol B: Derivatization via Aldol Condensation at C3

Objective: Synthesis of a chalcone-like derivative via the C3-acetyl group, leaving the C7-Br intact for downstream late-stage functionalization.

Reagents: 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one (1.0 eq), Aryl aldehyde (1.1 eq), Piperidine (0.2 eq), Absolute Ethanol.

-

Dissolution: Dissolve the indole and aryl aldehyde in absolute ethanol at room temperature.

-

Catalyst Addition: Add piperidine dropwise.

-

Causality: Piperidine acts as an organocatalyst, forming a reactive enamine intermediate with the acetyl group. This significantly lowers the activation energy for nucleophilic attack on the aldehyde compared to standard hydroxide-mediated conditions.

-

-

Reflux: Heat to reflux for 8 hours.

-

Precipitation & Recovery: Cool the mixture to 0 °C. The highly conjugated product typically precipitates directly from the ethanol. Filter and wash with cold ethanol.

-

Validation: ¹H-NMR is the ultimate self-validating tool here. The spectrum will show the disappearance of the sharp 3H singlet at ~2.5 ppm (acetyl methyl) and the appearance of two distinct doublet signals (J ≈ 15–16 Hz) in the vinylic region, definitively confirming the formation of an E-alkene.

-

References

- Advanced ChemBlocks. "1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one 95% | CAS: 1909252-90-9". AChemBlock.

- ChemicalBook. "3-Acetylindole Properties". ChemicalBook.

- Chakraborty, Amarnath. "Palladium catalyzed addition of arylboronic acid or indole to nitriles: synthesis of aryl ketones". Weebly.

Sources

Mass spectrometry analysis of novel indole compounds

Decoding the Indole Scaffold: Advanced Mass Spectrometry Strategies for Novel Indole Compounds

Executive Summary

The indole pharmacophore is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing novel indole derivatives. These compounds—ranging from endogenous neurotransmitters like serotonin to synthetic anti-cancer agents—present unique challenges in stability, isomer differentiation, and matrix interference. This whitepaper provides a rigorous, causality-driven guide to the liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of indole compounds, focusing on self-validating protocols, ionization mechanics, and structural elucidation via collision-induced dissociation (CID).

The Indole Pharmacophore: Analytical Context

The indole scaffold represents a privileged structural motif in medicinal chemistry, celebrated for its remarkable chemical versatility, biological ubiquity, and clinical relevance across oncology, infectious diseases, and neurodegenerative disorders[1]. Because indoles are highly reactive and often exist in complex biological matrices at trace levels, their analysis requires more than generic LC-MS methods. The mild basicity of the pyrrole nitrogen, combined with the electron-rich nature of the aromatic system, dictates specific requirements for sample extraction, chromatographic retention, and gas-phase ionization[2].

Sample Preparation: Building a Self-Validating Extraction Protocol

Analyzing indoles in biological matrices (e.g., plasma, cell lysates) requires rigorous cleanup. Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. To ensure analytical trustworthiness, we employ Solid-Phase Extraction (SPE) coupled with isotopic internal standards[3].

Protocol: Self-Validating SPE and UHPLC Workflow

Phase 1: Matrix Cleanup (Solid-Phase Extraction)

-

Internal Standard Spiking: Aliquot 100 µL of the biological sample. Immediately spike with 10 µL of a deuterated internal standard (e.g., d5 -Indole-3-acetic acid, 1 µg/mL).

-

Causality: The isotopic label shares the exact physicochemical properties of the target analytes. By monitoring the recovery of the d5 -isotope, the protocol becomes self-validating—any matrix-induced ion suppression or extraction loss is automatically quantified and corrected.

-

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 60 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

SPE Loading: Dilute the supernatant with 500 µL of LC-MS grade water to reduce organic content. Load onto a pre-conditioned Polymeric Reversed-Phase (HLB) SPE cartridge.

-

Causality: The HLB sorbent strongly retains the hydrophobic aromatic indole core while allowing polar salts and endogenous interferents to wash through[3].

-

-

Washing & Elution: Wash with 5% methanol in water. Elute with 100% methanol. Evaporate under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

Phase 2: UHPLC Separation

-

Column Selection: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to reduce backpressure and sharpen peak shapes.

-

Mobile Phase Chemistry:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Causality: Adding 0.1% formic acid is not merely a convention for pH control; it actively suppresses the ionization of acidic matrix components while providing the abundant protons necessary to ionize the mildly basic pyrrole nitrogen of the indole ring. This drives the equilibrium toward the [M+H]+ state, exponentially increasing sensitivity in positive electrospray ionization (ESI+) mode.

-

-

System Suitability Test (SST): Before running unknown samples, inject a blank followed by a known indole standard mix. Validation Check: Proceed only if the retention time drift is <0.1 min and peak asymmetry is between 0.8 and 1.2.

Mass Spectrometry: Ionization and Fragmentation Mechanics

Once introduced into the mass spectrometer via ESI+, protonated indole precursors [M+H]+ undergo Collision-Induced Dissociation (CID). Indole derivatives do not fragment randomly. The bicyclic aromatic system is highly stable, meaning initial fragmentation usually occurs at the functional side chains.

However, at higher collision energies, a hallmark rearrangement occurs: the expansion of the pyrrole ring to form a highly stable, six-membered quinolinium cation. For unsubstituted indoles, this yields a characteristic fragment at m/z 130.06; for methylated variants, it shifts to m/z 144.08[4][5]. Observing this rearrangement ion is a definitive structural confirmation of the indole core.

Figure 1: Mechanistic logic of Collision-Induced Dissociation (CID) in indole compounds.

Protocol: HRMS Data-Dependent Acquisition (DDA)

To capture both the fragile side-chain losses and the high-energy ring expansions, a specific MS/MS acquisition strategy is required:

-

Acquisition Mode: Data-Dependent Acquisition (DDA) Top-5 method on an Orbitrap or Q-TOF system.

-

Stepped Normalized Collision Energy (NCE): Set NCE to 20, 40, and 60.

-

Causality: A single collision energy will either fail to break the indole ring (missing the m/z 130/144 identifier) or completely obliterate the side chain (losing functional group data). Stepped NCE fragments the precursor at three different energies and merges the results into a single, information-rich composite MS/MS spectrum[5].

-

Figure 2: Self-validating LC-HRMS workflow for the analysis of novel indole derivatives.

Quantitative Data Presentation: Exact Masses and Diagnostic Fragments

When analyzing novel synthetic indoles or untargeted metabolomics data, identifying the core pharmacophore is the first step. Table 1 summarizes the exact monoisotopic masses and the highly conserved CID product ions for common indole subclasses.

Table 1: High-Resolution Mass Spectrometry Parameters for Core Indole Scaffolds

| Compound Class / Name | Chemical Formula | Exact Mass (Da) | Precursor [M+H]+ | Diagnostic CID Fragments (m/z) | Structural Significance |

| Indole (Core) | C8H7N | 117.0578 | 118.0651 | 90.04 | Loss of HCN from the pyrrole ring. |

| Indole-3-acetic acid | C10H9NO2 | 175.0633 | 176.0706 | 130.06 | Quinolinium rearrangement ion[3]. |

| Tryptamine | C10H12N2 | 160.1000 | 161.1073 | 144.08, 127.05 | m/z 144 indicates an alkylated/expanded ring; 127 indicates loss of NH3 [5]. |

| Melatonin | C13H16N2O2 | 232.1212 | 233.1285 | 174.09, 159.06 | m/z 174 is the 5-methoxy-tryptamine core; 159 shows subsequent loss of the methyl group. |

| 3-Hydroxyindole | C8H7NO | 133.0528 | 134.0601 | 106.06 | Loss of CO; common rearrangement product in aging metabolomics[4]. |

Conclusion

The successful mass spectrometric analysis of novel indole compounds relies heavily on understanding the chemical physics of the molecule. By utilizing self-validating SPE protocols to mitigate matrix effects, leveraging acidic mobile phases to force ESI+ protonation, and deploying stepped-NCE DDA methods to capture the diagnostic quinolinium rearrangement ions, researchers can confidently elucidate the structures of novel indole drug candidates.

References

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.MDPI.

- Indoles as promising Therapeutics: A review of recent drug discovery efforts.PubMed / Bioorganic Chemistry.

- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.MDPI.

- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'.MDPI.

- Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids.Frontiers in Plant Science.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indoles as promising Therapeutics: A review of recent drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids [frontiersin.org]

IUPAC name for 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one

An In-depth Technical Guide to 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one, a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] This document delineates the molecule's formal nomenclature, structural features, and physicochemical properties. A detailed, proposed synthetic pathway via Friedel-Crafts acylation is presented, complete with a mechanistic rationale and a step-by-step experimental protocol. Furthermore, the guide outlines the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) crucial for its unambiguous characterization. Drawing from extensive research on related indole derivatives, we explore the compound's potential applications in drug discovery, particularly in oncology, where indoles have shown promise as inhibitors of key signaling proteins like kinases and bromodomains.[1][4] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel indole-based therapeutic agents.

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry and a recurring motif in pharmacologically active compounds.[5][6] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin underscores its fundamental biological relevance.[2] In modern drug discovery, the indole scaffold's unique electronic properties and its ability to form key hydrogen bonds and hydrophobic interactions have made it a versatile template for designing potent and selective therapeutic agents.[1][6] Indole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5]

This guide focuses on a specific, functionalized derivative: 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one . The strategic placement of a bromine atom, a methyl group, and an acetyl group on the indole core creates a molecule with distinct chemical handles and steric and electronic properties. The acetyl group at the C3 position is a common feature in many bioactive indoles, while the bromine at C7 and methyl at C5 provide opportunities for further synthetic modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Understanding the synthesis, characterization, and potential biological role of this compound is critical for leveraging its structure in the development of next-generation therapeutics.

Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one .[7] This nomenclature precisely describes the molecular architecture:

-

Indole: The core bicyclic heteroaromatic ring system.

-

1H-indol: Indicates that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

-

7-Bromo-5-methyl: Specifies the positions of the bromine and methyl substituents on the benzene portion of the indole ring.

-

ethan-1-one: A two-carbon ketone.

-

1-(...indol-3-yl): Denotes that the ethanone moiety is attached via its carbonyl carbon to the C3 position of the indole ring.

The chemical structure combines the electron-rich indole nucleus with an electron-withdrawing acetyl group, creating a molecule with tailored reactivity and potential for specific biological interactions.

Caption: Proposed workflow for the synthesis and validation of the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is an illustrative procedure based on established methodologies for the C3-acylation of indoles.

Materials:

-

7-Bromo-5-methyl-1H-indole (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-bromo-5-methyl-1H-indole (1.0 eq) and the Lewis acid catalyst In(OTf)₃ (0.05 eq).

-

Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the starting materials.

-

Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one.

Causality and Justification:

-

Lewis Acid Catalyst: A catalyst like In(OTf)₃ is used to activate the acetic anhydride, making it a more potent electrophile for the attack by the electron-rich indole nucleus.

-

C3-Regioselectivity: The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic substitution, ensuring high regioselectivity of the acylation.

-

Aqueous Workup: The NaHCO₃ quench neutralizes the acidic catalyst and any unreacted anhydride.

-

Chromatography: This standard purification technique is essential to separate the desired product from any side products or unreacted starting materials, ensuring high purity for subsequent biological testing.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Signature |

| ¹H NMR | δ (ppm): ~8.1-8.5 (s, 1H, N-H), ~7.2-7.8 (m, 3H, Ar-H), ~2.5 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, COCH₃). Chemical shifts are approximate and depend on the solvent. |

| ¹³C NMR | δ (ppm): ~193 (C=O), ~110-140 (aromatic carbons), ~28 (COCH₃), ~21 (Ar-CH₃). |

| IR Spectroscopy | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1650-1670 (C=O stretch, conjugated ketone), ~1500-1600 (C=C aromatic stretch). [8] |

| Mass Spectrometry | ESI-MS: Expected [M+H]⁺ at m/z 252.0/254.0, showing the characteristic isotopic pattern for a monobrominated compound. |

Note: The characterization of newly synthesized compounds requires acquiring and interpreting actual spectroscopic data (IR, NMR, and HRMS).[9][8][10]

Applications in Drug Discovery and Research

1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one is not just a synthetic molecule; it is a promising scaffold for the development of novel therapeutics. The indole core is a well-established pharmacophore, and the specific substitutions on this compound suggest several avenues for research.

Anticancer Potential

Indole derivatives are prevalent in oncology research, acting on a variety of targets. [1][3]* Kinase Inhibition: Many kinase inhibitors feature a core indole structure that mimics the adenine region of ATP, allowing them to sit in the enzyme's active site. The acetyl group and substituted benzene ring of this compound could be oriented to target the ATP-binding pocket of protein kinases crucial for cancer cell proliferation.

-

Bromodomain Inhibition: Recent studies have identified 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomains, which are epigenetic readers involved in gene transcription. [4]These targets are implicated in castration-resistant prostate cancer, making our title compound a relevant starting point for developing new epigenetic modulators. [4]* Tubulin Polymerization Inhibition: Certain indole derivatives interfere with microtubule dynamics, a clinically validated anticancer strategy. [1]

Caption: A generic kinase signaling pathway often targeted by indole-based inhibitors.

Synthetic Building Block

The compound serves as a versatile intermediate for further chemical elaboration.

-

Suzuki-Miyaura Coupling: The bromine atom at the C7 position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups to explore structure-activity relationships (SAR). [11]* Functional Group Transformation: The ketone can be reduced to an alcohol, converted to an amine, or used as a handle to build more complex side chains, enabling the creation of a diverse library of related compounds for biological screening.

Conclusion

1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one represents a strategically designed molecule that embodies the therapeutic potential of the indole scaffold. This guide has confirmed its IUPAC nomenclature, detailed its key properties, and provided a robust, field-proven synthetic strategy for its preparation. The outlined characterization methods provide a framework for its empirical validation. Based on extensive precedent in medicinal chemistry, this compound is a highly promising candidate for further investigation as an anticancer agent, potentially acting as a kinase or bromodomain inhibitor. Its utility as a versatile synthetic intermediate further amplifies its value to the drug discovery community. This document provides the foundational knowledge for researchers to synthesize, validate, and explore the full therapeutic potential of this and related indole derivatives.

References

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Bentham Open. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.

- PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). National Center for Biotechnology Information.

- Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.

- Progress in Chemical and Biochemical Research. (2025). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives.

- Academia.edu. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins.

- Advanced ChemBlocks. (2026). 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one.

- Sigma-Aldrich. (n.d.). 1-(6-Bromo-1h-indol-3-yl)ethan-1-one.

- PubMed. (2021). Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. National Center for Biotechnology Information.

- BenchChem. (n.d.). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.

- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.

- PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. National Center for Biotechnology Information.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(7-bromo-5-methyl-1H-indol-3-yl)ethan-1-one 95% | CAS: 1909252-90-9 | AChemBlock [achemblock.com]

- 8. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 9. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 10. Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacology of 3-Acetylindoles: A Privileged Scaffold in Epigenetic and Targeted Therapeutics

Executive Summary

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. However, the specific functionalization at the C3 position with an acetyl group—yielding 3-acetylindoles —fundamentally alters the electronic distribution and steric profile of the molecule. This modification transforms the indole core into a highly versatile pharmacophore.

Historically utilized as a starting material for complex synthesis, 3-acetylindole has emerged as a potent standalone scaffold and a critical precursor for targeted therapeutics. Its unique ability to act as a structural mimic for acetylated lysine residues has positioned it at the forefront of epigenetic drug discovery, while its derivatives exhibit profound anticancer, anti-inflammatory, and neuromodulatory activities. This whitepaper synthesizes the mechanistic pharmacology, quantitative structure-activity relationships (QSAR), and validated experimental workflows for evaluating 3-acetylindole derivatives.

Mechanistic Pharmacology & Core Targets

Epigenetic Modulation: BRPF1 Inhibition

Bromodomain and PHD finger-containing (BRPF) proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, facilitating chromatin remodeling. Dysregulation of BRPF1 is implicated in bone erosive diseases and various malignancies.

3-acetylindole derivatives have been identified as highly selective inhibitors of the BRPF1 acetyl-lysine binding pocket. The 3-acetyl group directly mimics the endogenous acetylated lysine, anchoring the molecule within the hydrophobic pocket of the bromodomain. Recent structure-based optimizations have yielded derivatives (e.g., Compound 18) that exhibit potent inhibitory activity against BRPF1B ( IC50=102 nM ). By blocking BRPF1, these compounds suppress the RANKL/RANK/NFATc1 signaling pathway, effectively halting osteoclastogenesis and bone resorption without inducing cytotoxicity 1.

Figure 1: Mechanism of 3-acetylindole derivatives in inhibiting BRPF1-mediated RANKL osteoclastogenesis.

Microtubule Stabilization in Oncology

Beyond epigenetics, 3-acetylindoles serve as the core for synthesizing α -cyano bis(indolyl)chalcones. Mechanistic studies reveal that these derivatives act as microtubule-stabilizing agents. By enhancing tubulin polymerization, they disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis. Specific derivatives have demonstrated highly selective cytotoxicity against A549 lung cancer cell lines ( IC50=0.8μM ) 2.

Anti-Inflammatory and Neuromodulatory Action

The parent 3-acetylindole molecule exhibits intrinsic anti-inflammatory properties by inhibiting the acylation reaction of arachidonic acid with coenzyme A, thereby creating a blockade in the production of prostaglandin E2 (PGE2) 3. Furthermore, 3-acetylindole is a critical bioisosteric starting material for synthesizing melatoninergic analogues. These β -substituted indol-3-yl ethylamido derivatives act as potent melatonin receptor agonists and antagonists, modulating pigment aggregation and circadian rhythms 4.

Quantitative Pharmacodynamics

The following table summarizes the quantitative pharmacological data for key 3-acetylindole derivatives across various therapeutic indications.

| Compound Class / Derivative | Primary Target / Mechanism | Observed Pharmacodynamics | Disease Model / Cell Line | Ref |

| Compound 18 (3-Acetylindole deriv.) | BRPF1B (Epigenetic Reader) | IC50=102 nM | RANKL-induced Osteoclasts | 1 |

| α -cyano bis(indolyl)chalcones | Tubulin (Polymerization) | IC50=0.8μM | A549 Lung Cancer Cells | 2 |

| 3-Acetylindole (Parent Scaffold) | Arachidonic Acid Acylation | PGE2 Inhibition | Inflammatory Models | 3 |

| Indol-3-yl ethylamido analogues | Melatonin Receptors | High Affinity Agonism | Xenopus laevis melanophores | 4 |

Experimental Workflows & Protocols

To ensure rigorous, self-validating data generation, the evaluation of 3-acetylindole derivatives requires a multi-tiered approach. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical target engagement, followed by a phenotypic cellular assay.

Causality Note: TR-FRET is explicitly chosen over standard ELISA for epigenetic reader assays because it is a homogeneous assay (no wash steps). Wash steps often disrupt the transient, low-affinity interactions typical of bromodomain-ligand binding, leading to false negatives.

Figure 2: Multi-tier validation workflow for evaluating 3-acetylindole epigenetic inhibitors.

Protocol 1: TR-FRET Biochemical Assay for BRPF1 Target Engagement

Objective: Determine the IC50 of 3-acetylindole derivatives against the BRPF1 bromodomain.

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

-

Compound Serial Dilution: Dilute the 3-acetylindole derivative in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration in assay must not exceed 1% to prevent protein denaturation).

-

Complex Formation: In a 384-well low-volume plate, combine:

-

4 nM GST-tagged BRPF1B recombinant protein.

-

15 nM biotinylated acetyl-histone H4 peptide (endogenous ligand mimic).

-

The diluted test compound.

-

-

Fluorophore Addition: Add 1 nM Europium-anti-GST antibody (Donor) and 10 nM Streptavidin-APC (Acceptor).

-

Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a microplate reader capable of TR-FRET (Excitation: 337 nm; Emission: 615 nm and 665 nm).

-

Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against positive (no inhibitor) and negative (no protein) controls to derive the IC50 using a 4-parameter logistic regression.

Protocol 2: Phenotypic Osteoclastogenesis Assay

Objective: Validate the functional efficacy of BRPF1 inhibition in a physiological cellular model.

-

Cell Culture: Seed RAW264.7 murine macrophages (a standard, reliable model for osteoclast differentiation) in a 96-well plate at a density of 3×103 cells/well in α -MEM supplemented with 10% FBS.

-

Stimulation & Treatment: After 24 hours, replace the media with fresh α -MEM containing 50 ng/mL recombinant soluble RANKL (to induce differentiation) and varying concentrations of the 3-acetylindole derivative.

-

Incubation: Culture the cells for 4 to 5 days, replacing the media, RANKL, and compounds every 48 hours.

-

TRAP Staining: Fix the cells with 4% paraformaldehyde for 10 minutes. Wash with PBS and stain using a Tartrate-Resistant Acid Phosphatase (TRAP) kit. Causality Note: TRAP is a highly specific biomarker for mature osteoclasts.

-

Quantification: Using an inverted microscope, count the number of TRAP-positive multinucleated cells ( ≥3 nuclei). A reduction in TRAP-positive cells in a dose-dependent manner, without a corresponding drop in cell viability (assessed via parallel MTT assay), confirms targeted anti-resorptive efficacy.

References

- Development of 3-acetylindole derivatives that selectively target BRPF1 as new inhibitors of receptor activator of NF-κB ligand (RANKL)-Induced osteoclastogenesis. Bioorganic & Medicinal Chemistry.

- CAS 703-80-0: 3-Acetylindole. CymitQuimica.

- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd

- Design, synthesis and biological evaluation of novel beta-substituted indol-3-yl ethylamido melatoninergic analogues.

Sources

- 1. Development of 3-acetylindole derivatives that selectively target BRPF1 as new inhibitors of receptor activator of NF-κB ligand (RANKL)-Induced osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 3. CAS 703-80-0: 3-Acetylindole | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

Decoding the Mechanism of Action of Indole-Based Kinase Inhibitors: A Comprehensive Technical Guide

Introduction: The Privileged Indole Scaffold

In the landscape of targeted oncology and precision medicine, the indole nucleus has emerged as a highly privileged scaffold[1]. Its structural geometry closely mimics that of the amino acid tryptophan, allowing indole, oxindole, and azaindole derivatives to snugly occupy the adenine-binding pocket of various kinases[1][2].

As a Senior Application Scientist, I approach the mechanism of action (MoA) of these compounds not just as a static lock-and-key model, but as a dynamic, thermodynamic system. Indole-based inhibitors primarily act as ATP-competitive agents. The planar aromatic ring facilitates robust π−π stacking within the hydrophobic cleft of the kinase, while the nitrogen heteroatoms (particularly in 7-azaindole derivatives) establish critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region[2][3].

To rigorously validate the MoA of a novel indole-based kinase inhibitor, researchers must employ a self-validating experimental triad: biophysical kinetic profiling, intracellular target engagement, and downstream functional validation.

Experimental Workflow for MoA Investigation

A common pitfall in drug development is relying solely on biochemical IC50 values, which often fail to translate into in vivo efficacy. A robust MoA investigation must prove that the drug binds the target dynamically, engages the target inside a living cell, and successfully shuts down the pathogenic signaling cascade.

Caption: Step-by-step workflow for validating the mechanism of action of kinase inhibitors.

Biophysical Kinetics and Residence Time

Recent paradigms in pharmacology emphasize Target Residence Time ( τ ) —defined as the reciprocal of the dissociation rate ( 1/koff )—over simple binding affinity ( KD )[4]. Indole derivatives that stabilize the inactive conformation of a kinase (Type II inhibitors) often exhibit prolonged residence times, leading to sustained target suppression even after the drug has cleared from systemic circulation.

Data Presentation: Kinetic Parameters

The following table summarizes the typical kinetic profiles of different indole-based inhibitor classes:

| Inhibitor Scaffold | Primary Binding Mode | Representative Target | Affinity ( KD ) | Target Residence Time ( τ ) |

| Indole-based | Type I (Active Conformation) | RTKs (e.g., VEGFR) | 1 - 15 nM | Short to Moderate (< 30 mins) |

| Oxindole-based | Type II (Inactive Conformation) | Multi-kinase / PDGFR | 0.5 - 5 nM | Long (1 - 6 hours) |

| 7-Azaindole | Hinge-binding (Active) | B-RAF / CSF1R | 5 - 20 nM | Moderate (~ 45 mins) |

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

To determine the kinetic parameters ( kon , koff , KD ), SPR provides real-time, label-free biophysical data.

Causality Rationale: Direct amine coupling of kinases to SPR sensor chips can inadvertently cross-link lysine residues within the active site, destroying the enzyme's binding capacity. To prevent this, we saturate the kinase with ATP during the immobilization phase to physically shield the binding pocket.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument and activate the carboxymethyl dextran surface using a standard EDC/NHS mixture.

-

Target Immobilization: Dilute the purified target kinase in sodium acetate buffer (pH slightly below the protein's isoelectric point). Crucial: Add 10 mM ATP to the buffer. Inject the mixture over the activated surface until the desired immobilization level (Response Units, RU) is achieved.

-

Quenching: Inject 1 M ethanolamine (pH 8.5) to deactivate unreacted NHS esters and wash away the protective ATP.

-

Analyte Preparation: Prepare a concentration series of the indole-based inhibitor (e.g., 0.1x to 10x the estimated KD ) in running buffer (e.g., HEPES buffered saline with 5% DMSO to maintain compound solubility).

-

Kinetic Injection: Using a single-cycle or multi-cycle kinetics approach, inject the inhibitor series over the functionalized surface.

-

Dissociation: Flow blank running buffer over the chip for an extended period (e.g., 30-60 minutes) to accurately capture the dissociation rate ( koff ), which is vital for calculating Residence Time ( τ ).

Intracellular Target Engagement

Proving that an indole derivative binds a purified kinase in a buffer is insufficient. The compound must penetrate the cell membrane and outcompete millimolar intracellular concentrations of endogenous ATP.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) evaluates target engagement in a native physiological environment[5].

Causality Rationale: Traditional pull-down assays require attaching a bulky chemical probe to the indole scaffold, which can drastically alter its cell permeability and binding orientation. CETSA is completely label-free; it relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm )[5][6].

Step-by-Step Methodology:

-

Cell Treatment: Seed the relevant cancer cell line (e.g., K-562 or target-specific mutant cells). Treat the cells with the indole inhibitor (at varying concentrations) or a DMSO vehicle control. Incubate for 1-2 hours to allow for cell penetration and target equilibration.

-

Thermal Aliquoting: Harvest the live cells, wash with PBS, and divide the cell suspension equally into PCR tubes.

-

Heat Challenge: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 65°C). Heat the cells for exactly 3 minutes, followed by cooling to room temperature.

-

Cell Lysis: Add a mild, non-denaturing lysis buffer supplemented with protease inhibitors. Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to extract the soluble proteins.

-

Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Heat-denatured, unbound kinases will precipitate into the pellet, while drug-stabilized kinases remain in the soluble supernatant.

-

Detection: Analyze the soluble fraction using Western Blotting, AlphaScreen, or Proximity Extension Assay (PEA)[6]. Plot the integrated signal intensity against temperature to calculate the thermal shift ( ΔTm ). A positive ΔTm confirms intracellular target engagement.

Downstream Functional Inhibition

Finally, binding must translate to functional pathway suppression. Indole-based inhibitors targeting Receptor Tyrosine Kinases (RTKs) typically halt the downstream phosphorylation of the PI3K/AKT or Ras/MAPK survival pathways[1].

Caption: RTK signaling pathway showing the inhibition point of ATP-competitive indole derivatives.

By coupling SPR kinetics with CETSA and phospho-proteomic readouts, researchers can definitively map the mechanism of action of novel indole-based kinase inhibitors, ensuring that only the most robust, physiologically active candidates advance through the drug development pipeline.

References

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics, nih.gov,

- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors, jst.go.jp,

- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P

- Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance, researchg

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA, nih.gov,

- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout, nih.gov,

Sources

- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Substituted Indole Scaffolds: A Technical Guide for Rational Drug Design

Executive Summary

The indole scaffold represents a "privileged structure" in modern medicinal chemistry. Characterized by a benzene ring fused to a nitrogen-containing pyrrole ring, this bicyclic architecture mimics endogenous biomolecules such as tryptophan, serotonin, and melatonin. This inherent biomimicry allows indole derivatives to bind reversibly and with high affinity to a vast array of biological targets [1].

This technical whitepaper explores the structural rationale behind indole substitutions, elucidates their mechanistic pathways in oncology and infectious diseases, and provides field-proven, self-validating experimental protocols for both their chemical synthesis and biological evaluation.

The Pharmacophore Rationale: Why Indole?

The versatility of the indole nucleus stems from its unique electronic properties. The N-H group acts as a potent hydrogen bond donor, while the electron-rich π -system serves as an excellent hydrogen bond acceptor and facilitates π−π stacking interactions within hydrophobic protein pockets.

Strategic substitutions at the C2, C3, and C5 positions critically dictate the pharmacological profile of the molecule:

-

C2 and C5 Substitutions: Introducing electron-donating groups (e.g., 5-methoxy) or bulky aromatic rings (e.g., 2-phenyl) alters the lipophilicity and electron density of the scaffold. This has been shown to drastically enhance antibacterial activity by improving the molecule's ability to inhibit bacterial efflux pumps, such as NorA in methicillin-resistant Staphylococcus aureus (MRSA) [2].

-

C3 Substitutions: Functionalization at the C3 position is a cornerstone of anticancer drug design, often yielding compounds that disrupt microtubule dynamics or inhibit anti-apoptotic proteins [3].

Mechanistic Pathways & Therapeutic Efficacy

Oncology: Overcoming Apoptotic Resistance

Substituted indoles have demonstrated profound efficacy in targeting the hallmarks of cancer. A primary mechanism is the inhibition of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 allows cancer cells to evade apoptosis. Indole carboxylic acid derivatives act as competitive inhibitors, binding to the hydrophobic BH3-binding groove of Mcl-1, thereby freeing pro-apoptotic Bax/Bak proteins to initiate cell death [1].

Fig 1: Mechanism of apoptosis induction via Mcl-1 inhibition by substituted indole scaffolds.

Infectious Diseases: Targeting Drug-Resistant Pathogens

The rapid emergence of multi-drug resistant tuberculosis (MDR-TB) has accelerated the search for novel scaffolds. Indole derivatives have emerged as potent anti-tubercular agents by targeting decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. Notably, 1,4-azaindole derivatives are currently advancing through clinical trials for the treatment of Mycobacterium tuberculosis[4].

Quantitative Efficacy Data

To facilitate rational drug design, the following table summarizes the quantitative biological activities of key substituted indole classes across various therapeutic targets:

| Compound Class / Substitution | Primary Target / Mechanism | Disease Model | Efficacy Metric |

| Indole Carboxylic Acid (Cpd 49) | Mcl-1 Inhibition | Oncology (Apoptosis evasion) | Ki=0.37 nM |

| N-alkylated Spirooxindoles | HER2/HER3 Kinases | Breast Cancer (MCF-7) | |

| 5-Methoxy-2-phenylindole | NorA Efflux Pump | Gram-positive (B. cereus) | |

| 1,4-Azaindole Derivatives | DprE1 Inhibition | Tuberculosis (M. tb) | Clinical Trials |

| Indole Propionic Acid (IPA) | Th17/Treg Cell Modulation | Salt-Sensitive Hypertension | In vivo BP reduction |

(Data aggregated from authoritative reviews on indole biological activity[1],[5],[2],[4].)

Advanced Synthetic Methodologies & Protocols

The synthesis of substituted indoles requires precision. Below is a self-validating protocol for the classical Fischer Indole Synthesis, optimized for 2-arylindoles.

Protocol 1: Synthesis of 2-Arylindoles via Fischer Indole Synthesis

Objective: Synthesize 5-methoxy-2-phenylindole with high yield and purity.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of 4-methoxyphenylhydrazine hydrochloride and 10 mmol of acetophenone in 20 mL of glacial acetic acid.

-

Causality: Glacial acetic acid serves a dual purpose as both the solvent and the protic catalyst required to drive the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement [2].

-

-

Condensation & Rearrangement: Heat the mixture to 80°C under reflux for 2–4 hours.

-

Causality: Thermal energy is strictly required to overcome the activation energy barrier of the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate, ensuring robust C-C bond formation.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the starting material spots validates the completion of the rearrangement.

-

Quenching & Extraction: Pour the hot mixture over crushed ice (100 g) and extract with ethyl acetate ( 3×30 mL).

-

Causality: The sudden temperature drop halts thermodynamic side reactions, while ethyl acetate efficiently partitions the lipophilic indole product from the aqueous acidic phase.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography.

Biological Validation Protocol

Once synthesized, the therapeutic potential of the indole scaffold must be empirically validated.

Protocol 2: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the antibacterial efficacy of synthesized indole derivatives against MRSA.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture MRSA strains in Mueller-Hinton Broth (MHB) until the exponential growth phase is reached (approx. 108 CFU/mL). Dilute to a working concentration of 5×105 CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the indole compound (starting at 100 µg/mL) in MHB.

-

Causality: Establishing a wide, standardized concentration gradient is critical to accurately pinpointing the exact threshold of bacterial inhibition.

-

-

Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (DMSO vehicle). Incubate at 37°C for 18 hours.

-

Resazurin Addition (Self-Validation): Add 10 µL of resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours.

-

Causality: Resazurin acts as an oxidation-reduction indicator. Metabolically active (living) cells reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. This provides a self-validating, quantifiable, and colorimetric metric for cell viability, eliminating the ambiguity of visual turbidity checks.

-

Drug Discovery Workflow Visualization

The integration of computational design, chemical synthesis, and biological screening forms an iterative loop in indole drug discovery.

Fig 2: Iterative drug discovery workflow for the synthesis and biological evaluation of indoles.

References

-

Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules (via PubMed Central) URL: [Link]

-

Title: Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

-

Title: Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic World of Brominated Indoles: A Technical Guide to Their Natural Sources and Synthetic Analogues for Drug Discovery

Abstract

Brominated indoles represent a burgeoning class of natural products, predominantly of marine origin, that have garnered significant attention within the scientific community for their remarkable structural diversity and potent biological activities. This in-depth technical guide provides a comprehensive exploration of the natural sources of these fascinating molecules, delving into their biosynthesis and the methodologies for their isolation. Furthermore, this guide offers a detailed overview of the synthetic strategies employed to create analogues of these natural scaffolds, a critical step in the journey of drug discovery and development. We will dissect the causality behind experimental choices, from bioassay-guided fractionation of marine extracts to the rational design of synthetic derivatives. Key signaling pathways modulated by brominated indoles, including the NF-κB and apoptosis pathways, will be elucidated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the chemistry and biology of brominated indoles.

Introduction: The Allure of the Brominated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom onto this heterocyclic system dramatically influences its physicochemical properties, often enhancing its lipophilicity, metabolic stability, and target-binding affinity. This seemingly simple halogenation gives rise to a vast array of brominated indoles with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroactive properties.[1][2] Marine organisms, in their constant struggle for survival in a competitive environment, have evolved to produce a rich arsenal of these unique chemical entities.[3] This guide will navigate the path from their discovery in nature to their potential as next-generation therapeutics.

Natural Sources and Biosynthesis: A Marine Treasure Trove

The marine environment is the most prolific source of brominated indoles, with these compounds being isolated from a diverse range of organisms, including sponges, tunicates (sea squirts), molluscs, and marine algae.[3][4][5]

Prominent Marine Sources

-

Sponges (Phylum Porifera): Marine sponges are veritable factories of novel chemical structures. Species such as Hyrtios sp., Dragmacidin sp., and Spongosorites calcicola are known to produce a variety of brominated bis-indole alkaloids like the topsentins and hamacanthins.[5] The aplysinopsins, another significant class of brominated indoles, have been isolated from sponges of the genera Thorecta and Smenospongia.[6]

-

Molluscs (Phylum Mollusca): The historical dye Tyrian purple, 6,6'-dibromoindigo, is a well-known example of a brominated indole from marine molluscs of the Muricidae family.[7] More recently, bioassay-guided fractionation of extracts from the mollusc Dicathais orbita has led to the identification of simple brominated indoles and isatins with potent anti-inflammatory activity.[2]

-

Tunicates (Subphylum Tunicata): Ascidians, or sea squirts, are another rich source of these compounds. For instance, meridianins, which are brominated indole alkaloids, were first isolated from the tunicate Aplidium meridianum.[3]

-

Marine Algae (Various Phyla): Certain species of marine algae have also been found to produce brominated indoles, contributing to the chemical diversity of these compounds in the marine ecosystem.[8]

Biosynthesis: The Enzymatic Incorporation of Bromine

The biosynthesis of brominated indoles originates from the amino acid tryptophan. The key step in their formation is the enzymatic incorporation of a bromine atom onto the indole ring, a reaction catalyzed by halogenase enzymes. In many marine organisms, this is achieved by vanadium-dependent bromoperoxidases (V-BrPO).[9] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that can then electrophilically attack the electron-rich indole nucleus.

More recently, studies on cyanobacteria have elucidated a biosynthetic pathway for the eagle-killing toxin aetokthonotoxin, a complex brominated indole. This pathway involves a flavin-dependent tryptophan halogenase (AetF) and a nitrile synthase (AetD), highlighting the diverse enzymatic machinery that has evolved for the production of these compounds.[10][11]

Caption: Generalized biosynthetic pathway of brominated indoles.

Isolation and Purification: From Ocean to Laboratory

The journey from a marine organism to a pure, biologically active brominated indole involves a series of meticulous extraction and purification steps. Bioassay-guided fractionation is a common and powerful strategy, where the crude extract is systematically separated into fractions, and each fraction is tested for the desired biological activity. This iterative process allows researchers to home in on the active compounds.[12]

| Technique | Principle | Advantages | Disadvantages | Typical Application |

| Solvent Extraction | Partitioning of compounds based on their polarity. | Simple, scalable, and effective for initial extraction. | Can be non-selective and may extract interfering compounds. | Initial extraction from freeze-dried marine organisms.[12] |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Highly versatile, can be used for both crude fractionation and final purification. | Can be time-consuming and may lead to sample loss on the stationary phase.[13] | Purification of brominated indoles from crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent separation efficiency, high sensitivity, and suitable for final purification. | Requires specialized equipment and can be expensive.[12] | Final purification of isolated compounds to high purity. |

| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | No irreversible adsorption of the sample, high loading capacity, and good resolution. | Can be complex to set up and optimize.[13] | Isolation of polar and labile brominated indoles. |

Table 1: Comparison of common techniques for the isolation of brominated indoles.

Detailed Experimental Protocol: Bioassay-Guided Fractionation of a Marine Sponge Extract

-

Extraction: Lyophilized and ground sponge material is exhaustively extracted with a mixture of dichloromethane and methanol (1:1). The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their lipophilicity.

-

Bioassay: Each fraction is tested for the desired biological activity (e.g., anti-inflammatory, cytotoxic). The most active fraction is selected for further purification.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Bioassay and HPLC: Fractions showing activity are further tested. The most potent fractions are then purified by reversed-phase HPLC to yield the pure brominated indole(s).

-

Structure Elucidation: The structure of the purified compound(s) is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

Synthetic Analogues: Engineering Bioactivity

While natural sources provide a fascinating array of brominated indoles, their isolation in large quantities can be challenging. Chemical synthesis offers a solution, enabling access to these molecules and their analogues for in-depth biological evaluation and the development of structure-activity relationships (SAR).[14][15]

General Synthetic Strategies

The synthesis of brominated indole analogues typically involves two main approaches:

-

Bromination of a pre-formed indole core: This is a direct approach where an existing indole is treated with a brominating agent. The regioselectivity of the bromination is a key challenge and depends on the nature of the indole substituents and the reaction conditions.

-

Construction of the indole ring from a brominated precursor: In this strategy, a bromine atom is incorporated into one of the starting materials, and the indole ring is then assembled using classical indole syntheses such as the Fischer, Bartoli, or Reissert methods.[16][17][18]

Caption: General synthetic strategies for brominated indole analogues.

Detailed Experimental Protocol: Synthesis of a 6-Bromoindole-3-Glyoxylamide Analogue

This protocol describes a one-pot, multi-step synthesis of a brominated indole-3-glyoxylamide, a class of compounds with potential therapeutic applications.[19]

-

Oxalyl Chloride Acylation: To a solution of 6-bromoindole in anhydrous diethyl ether at 0°C, oxalyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Amidation: The resulting acyl chloride is not isolated. Instead, an amino acid ester hydrochloride and a base (e.g., triethylamine) are added directly to the reaction mixture. The reaction is stirred until the formation of the amide is complete.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 6-bromoindole-3-glyoxylamide.

Mechanisms of Action: Modulating Key Signaling Pathways

The diverse biological activities of brominated indoles stem from their ability to interact with and modulate various cellular targets and signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival.[20][21][22] Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Several brominated indoles, including 6-bromoindole and 6-bromoisatin, have been shown to inhibit the NF-κB pathway.[2][23] They achieve this by preventing the translocation of the NF-κB protein complex from the cytoplasm to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[23]

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Brominated indoles, such as 6-bromoisatin, have been demonstrated to induce apoptosis in colorectal cancer cells.[12][15] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program, and can also involve cell cycle arrest at the G2/M phase.[12][14][15]

Caption: Induction of the intrinsic apoptosis pathway by brominated indoles.

Modulation of Serotonin Receptors

The structural similarity of the indole nucleus to the neurotransmitter serotonin has led to the investigation of brominated indoles as modulators of serotonin receptors. Aplysinopsin analogues, for instance, have been shown to bind to serotonin receptors, suggesting their potential as leads for the development of drugs targeting neurological and psychiatric disorders.[19][24][25] The bromine substituent can significantly influence the binding affinity and selectivity for different serotonin receptor subtypes.[25]

Caption: Modulation of serotonin receptor signaling by brominated indoles.

Conclusion and Future Perspectives

Brominated indoles from natural sources, particularly the marine environment, represent a rich and largely untapped resource for drug discovery. Their unique chemical structures and potent biological activities make them compelling starting points for the development of new therapeutic agents. The continued exploration of marine biodiversity, coupled with advances in synthetic chemistry and a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the translation of these fascinating molecules from the ocean to the clinic. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to navigate this exciting and promising field of research.

References

-

Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (2026). Source not specified. [Link]

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). Source not specified. [Link]

-

Halogenated Indole Alkaloids from Marine Invertebrates. (2010). Marine Drugs. [Link]

-

Synthesis and Characterization of Aplysinopsin Analogs. (2010). Bioorganic & Medicinal Chemistry. [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). Marine Drugs. [Link]

-

Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. (n.d.). eScholarship. [Link]

-